molecular formula C12H9NNa2O8S2 B13786404 Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate CAS No. 84000-85-1

Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate

Cat. No.: B13786404
CAS No.: 84000-85-1
M. Wt: 405.3 g/mol
InChI Key: UAIOLVXRKBZLFO-UHFFFAOYSA-L
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Description

Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate is a chemical compound with the molecular formula C12H9NO8S2.2Na. It is a derivative of naphthalene, characterized by the presence of acetylamino and hydroxyl groups, as well as two sulfonate groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate typically involves the acetylation of 4-amino-5-hydroxynaphthalene-1,7-disulfonic acid. The reaction is carried out in the presence of acetic anhydride and a catalyst, such as sulfuric acid, under controlled temperature conditions. The product is then neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different applications.

Scientific Research Applications

Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of optical brighteners and as a component in various industrial formulations.

Mechanism of Action

The mechanism of action of Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their structure and function. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: Another naphthalene derivative used in the textile industry.

    4-Acetamido-4’-maleimidylstilbene-2,2’-disulfonic acid: A thiol-reactive reagent used in protein labeling.

Uniqueness

Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual sulfonate groups enhance its solubility, making it suitable for various aqueous applications, while the acetylamino and hydroxyl groups provide versatile sites for chemical modifications.

Properties

CAS No.

84000-85-1

Molecular Formula

C12H9NNa2O8S2

Molecular Weight

405.3 g/mol

IUPAC Name

disodium;4-acetamido-5-hydroxynaphthalene-1,7-disulfonate

InChI

InChI=1S/C12H11NO8S2.2Na/c1-6(14)13-9-2-3-11(23(19,20)21)8-4-7(22(16,17)18)5-10(15)12(8)9;;/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2

InChI Key

UAIOLVXRKBZLFO-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=C2C(=CC(=CC2=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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